molecular formula C7H14OSi B2960905 (3-Methoxyprop-1-yn-1-yl)trimethylsilane CAS No. 43019-55-2

(3-Methoxyprop-1-yn-1-yl)trimethylsilane

Cat. No.: B2960905
CAS No.: 43019-55-2
M. Wt: 142.273
InChI Key: CIJYVJDLABJUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxyprop-1-yn-1-yl)trimethylsilane: is an organosilicon compound with the molecular formula C7H14OSi . It is a derivative of propyne, where a methoxy group is attached to the first carbon and a trimethylsilyl group is attached to the third carbon. This compound is of interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyprop-1-yn-1-yl)trimethylsilane typically involves the reaction of propargyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of a propargyl ether intermediate, which is subsequently silylated to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of propargyl alcohol and trimethylsilyl chloride, with careful control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxyprop-1-yn-1-yl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The triple bond can be reduced to form alkenes or alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and nucleophiles such as Grignard reagents or organolithium compounds.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are employed.

Major Products:

    Substitution Reactions: Products include various substituted propargyl ethers.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alkenes and alkanes.

Scientific Research Applications

Chemistry: (3-Methoxyprop-1-yn-1-yl)trimethylsilane is used as a building block in organic synthesis It is employed in the synthesis of complex molecules, including natural products and pharmaceuticals

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is involved in the development of enzyme inhibitors and other biologically active compounds.

Medicine: The compound is used in medicinal chemistry for the synthesis of drug candidates. Its ability to introduce functional groups and modify molecular structures makes it valuable in the design of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings, where its unique properties enhance the performance of the final products.

Comparison with Similar Compounds

    Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Similar in structure but with ethoxy groups instead of a methoxy group.

    3-Bromo-1-trimethylsilyl-1-propyne: Contains a bromine atom instead of a methoxy group.

    3-Trimethylsilylpropargyl methacrylate: A methacrylate-based monomer with a similar propargyl structure.

Uniqueness: (3-Methoxyprop-1-yn-1-yl)trimethylsilane is unique due to the presence of both a methoxy group and a trimethylsilyl group. This combination imparts distinct reactivity and allows for selective functionalization in organic synthesis. The compound’s ability to undergo a variety of chemical reactions makes it a versatile building block in the synthesis of complex molecules.

Properties

IUPAC Name

3-methoxyprop-1-ynyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OSi/c1-8-6-5-7-9(2,3)4/h6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJYVJDLABJUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.